molecular formula C10H5ClF3N3O2 B2378780 1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-5-carboxylic acid CAS No. 1153905-75-9

1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-5-carboxylic acid

Cat. No.: B2378780
CAS No.: 1153905-75-9
M. Wt: 291.61
InChI Key: WCYYISRMWJWHNF-UHFFFAOYSA-N
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Description

1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-5-carboxylic acid is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a triazole ring substituted with a chlorinated phenyl group and a trifluoromethyl group, making it a subject of interest in organic chemistry and material science.

Scientific Research Applications

1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-5-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action for this compound is not clear from the available data .

Preparation Methods

The synthesis of 1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules. The preparation of this compound may also involve the use of specific boron reagents and palladium catalysts under controlled conditions .

Chemical Reactions Analysis

1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Comparison with Similar Compounds

1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-5-carboxylic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-[2-chloro-5-(trifluoromethyl)phenyl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF3N3O2/c11-6-2-1-5(10(12,13)14)3-7(6)17-8(9(18)19)4-15-16-17/h1-4H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYYISRMWJWHNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)N2C(=CN=N2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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